molecular formula C22H27ClN2O2 B11324989 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11324989
M. Wt: 386.9 g/mol
InChI Key: JTEOLBAXLISEKO-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and a dimethylphenoxy group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorobenzyl chloride with pyrrolidine to form 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanol. This intermediate is then reacted with 2,6-dimethylphenoxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O2/c1-16-8-7-9-17(2)22(16)27-15-21(26)24-14-20(25-12-5-6-13-25)18-10-3-4-11-19(18)23/h3-4,7-11,20H,5-6,12-15H2,1-2H3,(H,24,26)

InChI Key

JTEOLBAXLISEKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3

Origin of Product

United States

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